Product packaging for 1,3-Dibromo-2-butanone(Cat. No.:CAS No. 815-51-0)

1,3-Dibromo-2-butanone

Cat. No.: B1660675
CAS No.: 815-51-0
M. Wt: 229.9 g/mol
InChI Key: XVMIKRZPDSXBTP-UHFFFAOYSA-N
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Description

Significance of Alpha-Haloketones as Synthetic Intermediates

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the alpha-carbon) to a carbonyl group. This unique structural arrangement, featuring two adjacent electrophilic centers (the alpha-halocarbon and the carbonyl carbon), renders them highly reactive and thus extremely valuable as synthetic intermediates. mdpi.com Their versatility is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. mdpi.comnih.gov

The primary significance of alpha-haloketones lies in their ability to participate in a wide array of chemical reactions. They are key precursors in the synthesis of numerous heterocyclic compounds containing nitrogen, sulfur, and oxygen. mdpi.comnih.gov This is accomplished through reactions with various nucleophiles that can attack either the electrophilic carbon of the carbonyl group or the carbon atom bearing the halogen. nih.gov Furthermore, alpha-haloketones are instrumental in forming various organometallic species and have been identified as key intermediates in the synthesis of several blockbuster pharmaceutical compounds. mdpi.com

The reactivity of alpha-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the alpha-carbon more susceptible to nucleophilic attack. nih.gov They can undergo nucleophilic substitution reactions to introduce diverse functional groups, as well as elimination reactions and rearrangements like the Favorskii rearrangement. fiveable.meoup.com The ability to readily prepare alpha-haloketones from carbonyl compounds or olefins and their subsequent transformations make them indispensable tools for chemists aiming to synthesize complex molecules with efficiency. fiveable.mesabangcollege.ac.in

Historical Perspective on the Synthesis and Reactivity of 1,3-Dibromo-2-butanone

A well-documented historical method for the preparation of this compound involves the direct bromination of 2-butanone (B6335102). orgsyn.org A notable procedure outlined in Organic Syntheses describes the reaction of 2-butanone with two equivalents of bromine in the presence of precooled 48% hydrobromic acid. orgsyn.org The reaction temperature is carefully controlled, typically kept between 5-10°C, to prevent the accumulation of unreacted bromine, which could lead to an uncontrolled reaction and a decrease in yield. orgsyn.org Following the addition of bromine, the organic layer is separated and purified by vacuum distillation to yield this compound. orgsyn.org This method highlights the direct approach to synthesizing this specific dihaloketone. It is important to note that the compound is a potent lachrymator and vesicant, necessitating careful handling in a fume hood. orgsyn.org

Early studies on the reactivity of this compound demonstrated its utility in rearrangement reactions. For instance, it has been used as a precursor in the Favorskii rearrangement to produce isocrotonic acid. orgsyn.org This reaction involves treating the dibromoketone with a base, such as potassium hydrogen carbonate, leading to the formation of a cyclopropanone (B1606653) intermediate which then opens to form the carboxylate salt of the rearranged acid. orgsyn.org Such transformations showcased the synthetic potential of this compound beyond simple substitution reactions.

Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆Br₂O nih.govlookchem.com
Molecular Weight 229.90 g/mol nih.gov
CAS Number 815-51-0 nih.govlookchem.com
Boiling Point 91–94 °C at 13 mmHg orgsyn.org
Refractive Index (n25D) 1.5252 orgsyn.org

Structural Isomerism within Dibromobutanones and its Influence on Reactivity

Structural isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms, is a key concept for understanding chemical reactivity. numberanalytics.comlibretexts.org Within the class of dibromobutanones (C₄H₆Br₂O), several structural isomers exist, including chain, position, and functional group isomers. libretexts.orgsavemyexams.com The specific placement of the two bromine atoms and the carbonyl group profoundly influences the molecule's chemical properties and reaction pathways. numberanalytics.com

The reactivity of a dibromobutanone isomer is largely dictated by the location of the bromine atoms relative to the carbonyl group.

This compound : This isomer possesses a bromine atom on the alpha-carbon (C1) and another on the alpha'-carbon (C3). Both halogens are activated by the adjacent carbonyl group, making both C1 and C3 susceptible to nucleophilic attack. The presence of acidic protons on both alpha and alpha' carbons allows for enolate formation at either side, leading to complex reaction profiles, including rearrangements like the Favorskii reaction. nih.govorgsyn.org

1,1-Dibromo-2-butanone : In this isomer, both bromine atoms are on the same alpha-carbon. This gem-dihaloketone structure has a highly electrophilic C1 carbon. Its reactivity is distinct from the 1,3-isomer, often leading to different products in substitution or rearrangement reactions.

3,3-Dibromo-2-butanone : Here, the gem-dibromo substitution is on the C3 carbon. The reactivity at C3 is influenced by the steric hindrance of the two bromine atoms and the electronic effects of the adjacent methyl group.

1,4-Dibromo-2-butanone : This isomer has bromine atoms on the C1 and C4 carbons. The C1 bromine is an alpha-halogen, activated by the carbonyl group. The C4 bromine, however, is a beta-halogen and behaves more like a primary alkyl halide, being less reactive in nucleophilic substitutions compared to the alpha-bromine.

4,4-Dibromo-2-butanone : In this case, the gem-dibromo group is at the C4 position, remote from the carbonyl group, making these halogens significantly less reactive than those in an alpha position.

The differences in the positions of the bromine atoms create varied electronic environments and steric hindrances across the isomers. numberanalytics.com This structural diversity allows chemists to select a specific isomer to achieve a desired reaction outcome, highlighting how isomerism directly controls chemical reactivity. numberanalytics.com

Comparison of Dibromobutanone Structural Isomers

Isomer NameStructureKey Structural FeatureInfluence on Reactivity
This compound BrCH₂C(=O)CH(Br)CH₃Bromine on both α and α' carbonsMultiple sites for nucleophilic attack and enolization; undergoes Favorskii rearrangement. nih.govorgsyn.org
1,1-Dibromo-2-butanone Br₂CHC(=O)CH₂CH₃Gem-dibromo group at α-positionHighly electrophilic C1; distinct pathway in rearrangements.
3,3-Dibromo-2-butanone CH₃C(=O)C(Br₂)CH₃Gem-dibromo group at α'-positionSteric hindrance at the reactive center.
1,4-Dibromo-2-butanone BrCH₂C(=O)CH₂CH₂BrOne α-bromo and one β-bromo groupDifferential reactivity between the two C-Br bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2O B1660675 1,3-Dibromo-2-butanone CAS No. 815-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c1-3(6)4(7)2-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMIKRZPDSXBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497109
Record name 1,3-Dibromobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-51-0
Record name 1,3-Dibromobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Dibromo 2 Butanone

Direct Halogenation of 2-Butanone (B6335102)

The most direct route to 1,3-dibromo-2-butanone involves the halogenation of 2-butanone. This process is complicated by the potential for mono- or polybromination at either the C1 or C3 position, leading to a mixture of products including 1-bromo-2-butanone, 3-bromo-2-butanone (B1330396), 1,1-dibromo-2-butanone, 3,3-dibromo-2-butanone, and the desired this compound.

Achieving the specific 1,3-dibromo isomer requires a nuanced approach to control the regioselectivity of the bromination reaction. The outcome of the halogenation of unsymmetrical ketones is highly dependent on the reaction conditions, particularly whether the reaction is conducted under acidic or basic catalysis.

Under acidic conditions, the reaction typically proceeds through an enol intermediate. The formation of the more substituted enol is thermodynamically favored, which generally leads to bromination at the more substituted α-carbon (C3). In contrast, basic conditions promote the formation of an enolate ion, with the kinetic enolate being formed more rapidly by deprotonation of the less sterically hindered α-carbon (C1), leading to initial bromination at the methyl group.

Therefore, a potential strategy for the synthesis of this compound could involve a two-step process or a carefully controlled one-pot reaction that manipulates these regioselective preferences. For instance, an initial bromination under kinetic control (basic or neutral conditions) could yield 1-bromo-2-butanone, followed by a second bromination under thermodynamic control (acidic conditions) to introduce a bromine atom at the C3 position. However, the electron-withdrawing effect of the first bromine atom can influence the acidity of the remaining α-hydrogens, further complicating the regioselectivity of the second bromination.

The yield and selectivity of the synthesis of this compound are critically dependent on the optimization of various reaction parameters. These include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For instance, the use of methanol (B129727) as a solvent has been noted to slow down the rate of dibromination in the synthesis of monobrominated ketones, suggesting that other solvents like ether or carbon tetrachloride might be more suitable for achieving disubstitution. Temperature control is also crucial, as higher temperatures can lead to a loss of selectivity and the formation of undesired byproducts.

A study on the bromination of a protected form of 2-butanone, 2-methyl-2-ethyl-1,3-dioxolane, followed by deprotection, provides some insights into the conditions that can favor dibromination at the 1 and 3 positions, ultimately leading to a related compound, 1,3-dibromo-3-buten-2-one. This indirect route highlights the complexities involved in controlling the regioselectivity of dibromination.

The following table summarizes the general influence of reaction conditions on the bromination of 2-butanone, based on established principles of ketone halogenation.

Reaction ParameterConditionExpected Outcome on Regioselectivity
Catalyst Acidic (e.g., HBr, CH₃COOH)Favors bromination at the more substituted C3 position.
Basic (e.g., NaOH, NaOAc)Favors bromination at the less substituted C1 position.
Solvent Protic (e.g., Methanol)Can slow down dibromination.
Aprotic (e.g., Ether, Dichloromethane)May facilitate dibromination.
Temperature LowGenerally increases selectivity.
HighMay lead to a mixture of products and side reactions.
Brominating Agent Stoichiometric amountCrucial for controlling the degree of bromination.

A variety of brominating agents can be employed for the halogenation of ketones, each with its own reactivity and selectivity profile. Common choices include molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂).

Molecular Bromine (Br₂): This is a strong and readily available brominating agent. Its reactivity can be modulated by the choice of solvent and catalyst. Acid-catalyzed bromination with Br₂ typically favors the thermodynamic product.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used for allylic and benzylic brominations, but also applicable to α-halogenation of ketones, usually under radical or acidic conditions.

Copper(II) Bromide (CuBr₂): This reagent offers a heterogeneous and often more selective method for the bromination of ketones. It can sometimes provide better regioselectivity compared to molecular bromine.

A patent describes a process for the bromination of methyl ethyl ketone using sulphuryl chloride in the presence of an alkali metal bromide, such as sodium bromide. This in situ generation of a brominating species represents an alternative approach, although the primary product reported was 3-bromo-2-butanone, with no specific mention of the formation of this compound.

The choice of catalyst is equally important. Acid catalysts, such as hydrobromic acid or acetic acid, promote enol formation and subsequent bromination at the more substituted carbon. Basic catalysts, like sodium hydroxide (B78521) or sodium acetate, facilitate enolate formation and bromination at the less substituted carbon. Lewis acids could also play a role in activating the ketone or the brominating agent, potentially influencing the regiochemical outcome.

Evaluation of Synthetic Efficiency and Scalability of Prepared Methods

The practical utility of any synthetic method for this compound depends on its efficiency and scalability. Key metrics for evaluating efficiency include the chemical yield, selectivity towards the desired isomer, and the ease of purification of the final product.

Currently, there is a lack of detailed and reproducible synthetic procedures in the scientific literature that specifically report high yields and selectivity for this compound. The challenges in controlling the regioselectivity of the dibromination of 2-butanone suggest that obtaining the pure 1,3-isomer may require complex reaction schemes or advanced purification techniques, such as chromatography.

The scalability of the synthesis is another critical consideration for potential industrial applications. A scalable process should ideally use readily available and inexpensive starting materials, involve a minimal number of synthetic steps, and avoid hazardous reagents or extreme reaction conditions. The direct halogenation of 2-butanone is attractive from a step-economy perspective. However, the potential for a low yield of the desired isomer and the difficulty in separating it from a mixture of other brominated byproducts could pose significant challenges for large-scale production.

Further research is needed to develop a robust and efficient synthetic route to this compound and to thoroughly evaluate its scalability. The following table outlines the potential advantages and disadvantages of the direct halogenation approach in terms of synthetic efficiency and scalability.

AspectPotential AdvantagesPotential Disadvantages
Synthetic Efficiency - Atom economical (direct functionalization)- Potentially a one-pot reaction- Low regioselectivity leading to product mixtures- Difficulty in purification- Potentially low isolated yield of the desired isomer
Scalability - Readily available starting material (2-butanone)- Simple reaction setup- Handling of corrosive and hazardous brominating agents- Potential for exothermic reactions requiring careful thermal management- Costly and difficult separation processes on a large scale

Reactivity and Mechanistic Investigations of 1,3 Dibromo 2 Butanone

Favorskii Rearrangement Pathways

The Favorskii rearrangement is a signature reaction of α-halo ketones in the presence of a base, leading to carboxylic acid derivatives. wikipedia.orgmychemblog.com For α,α'-dihaloketones like 1,3-dibromo-2-butanone, this rearrangement follows a distinct pathway that results in the formation of unsaturated products. wikipedia.orgadichemistry.com

Stereospecific Formation of Unsaturated Carboxylic Acids

When subjected to basic conditions, this compound does not typically yield a simple ring-contracted carboxylic acid. Instead, it undergoes a process that involves the initial formation of a cyclopropanone (B1606653) intermediate, followed by elimination steps to produce α,β-unsaturated carboxylic acids or their derivatives. adichemistry.comorganicreactions.org For instance, the treatment of this compound with a base like sodium ethoxide in ethanol (B145695) leads to the formation of ethyl but-2-enoate. adichemistry.com This transformation is understood to proceed through a Favorskii-type mechanism where the dihaloketone first eliminates hydrogen bromide (HBr) to form an α,β-unsaturated carbonyl compound, which then undergoes further reaction. wikipedia.orgadichemistry.com

The stereochemistry of the Favorskii rearrangement can be highly specific. nrochemistry.comrsc.org The formation of the intermediate cyclopropanone from the enolate involves an intramolecular nucleophilic substitution. Theoretical studies suggest that this ring closure can proceed through transition states that favor either inversion or retention of configuration at the carbon bearing the halogen. nih.govacs.org While the inversion pathway is often favored, factors like solvent polarity can influence the stereochemical outcome. acs.orgresearchgate.net In the case of α,α′-dibromo-ketones, the subsequent elimination steps to form the final unsaturated product are also subject to stereochemical control, often yielding a specific geometric isomer. ddugu.ac.in

Influence of Base Equivalents and Solvent Polarity on Rearrangement Products

The choice of base and solvent, as well as their stoichiometry, plays a critical role in directing the outcome of the reaction of this compound. ddugu.ac.in The nature of the base determines the final product type:

Hydroxide (B78521) ions (e.g., NaOH) yield unsaturated carboxylic acids. wikipedia.orgstudy.com

Alkoxide ions (e.g., NaOCH₃, NaOCH₂CH₃) produce unsaturated esters. adichemistry.comhandwiki.org

Amines result in the formation of unsaturated amides. adichemistry.comddugu.ac.in

The amount of base used can also affect the product distribution. A systematic study on simple acyclic α-bromo ketones revealed that the final products depend on both the ketone's structure and the quantity of base employed. ddugu.ac.in Competing reactions such as nucleophilic substitution or dehydrohalogenation can occur alongside the Favorskii rearrangement. ddugu.ac.in

Solvent polarity has a notable effect on the reaction mechanism and stereochemistry. ddugu.ac.in Theoretical calculations and experimental results suggest that more polar solvents can favor a retention mechanism in the cyclopropanone formation step by stabilizing charged intermediates. acs.orgresearchgate.net This can alter the stereochemical course of the rearrangement. In media with intermediate polarity and proton-donating ability, it's possible for multiple mechanistic pathways to operate at the same time. ddugu.ac.in

Influence of Reaction Conditions on Product Formation
Base TypeSolventPrimary Product TypePotential Side Products
Hydroxide (e.g., NaOH)Water/Alcoholα,β-Unsaturated Carboxylic AcidHydroxy-ketone, Elimination products
Alkoxide (e.g., NaOMe)Alcohol (e.g., MeOH)α,β-Unsaturated EsterAlkoxy-ketone, Epoxides
Amine (e.g., RNH₂)Inert Solventα,β-Unsaturated AmideAmino-ketone

Kinetic and Thermodynamic Aspects of the Rearrangement Mechanism

The mechanism of the Favorskii rearrangement is initiated by the abstraction of an α'-proton by a base, forming a resonance-stabilized enolate ion. adichemistry.compurechemistry.org This initial deprotonation is a crucial, often rate-determining, step. The subsequent intramolecular Sₙ2 attack by the enolate displaces a bromide ion to form a strained cyclopropanone intermediate. mychemblog.comadichemistry.com

The thermodynamics of the reaction are driven by the formation of a more stable carboxylate derivative from the relatively reactive α-haloketone. The cleavage of the cyclopropanone ring is regioselective, typically proceeding to form the more stable carbanion intermediate. adichemistry.com For an intermediate derived from this compound, ring opening and subsequent elimination are thermodynamically favorable, leading to a conjugated, stable α,β-unsaturated system. Alkyl substitution on the carbon bearing the halogen has been observed to increase the rate of rearrangement. nrochemistry.com

Nucleophilic Substitution Reactions at Brominated Carbons

The carbon atoms bonded to bromine in this compound are electrophilic and susceptible to nucleophilic attack. The inductive effect of the adjacent carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon more electron-deficient and increasing its reactivity towards nucleophiles compared to a standard alkyl halide. nih.gov These reactions typically proceed via an Sₙ2 mechanism, as the formation of a primary or secondary α-carbonyl carbocation required for an Sₙ1 pathway is energetically unfavorable. jove.comjove.com

The Sₙ2 reaction rate at α-haloketones is significantly faster than at corresponding alkyl halides. nih.govyoutube.com This enhanced reactivity is attributed to favorable orbital interactions in the transition state, where the carbonyl group helps to delocalize the electron density. youtube.com

However, the choice of nucleophile is critical.

Less basic nucleophiles (e.g., iodide, pyridine) favor the Sₙ2 substitution pathway. jove.comup.ac.za

Strongly basic nucleophiles (e.g., hydroxides, alkoxides) can lead to competing reactions, primarily the Favorskii rearrangement or elimination, due to the abstraction of acidic α-protons. jove.comjove.com

The structure of this compound presents two sites for substitution: the primary carbon (C1) and the secondary carbon (C3). Sₙ2 reactions are sensitive to steric hindrance, suggesting that substitution would occur more readily at the less hindered primary C1 position.

Elimination Reactions to Form Unsaturated Species

In the presence of a base, this compound can undergo elimination reactions (dehydrobromination) to generate unsaturated species. ksu.edu.sa This pathway is a common alternative to the Favorskii rearrangement and nucleophilic substitution, particularly when using strong, sterically hindered bases that are poor nucleophiles (e.g., pyridine, potassium tert-butoxide). pressbooks.publibretexts.orgmsu.edu

The reaction typically follows a concerted E2 mechanism, which involves the simultaneous abstraction of a proton by the base and departure of the bromide leaving group. libretexts.orglibretexts.org For the E2 mechanism to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is preferred, where the proton to be removed and the leaving group are on opposite sides of the carbon-carbon bond. ksu.edu.sa

Depending on which proton is abstracted and which bromine atom leaves, various unsaturated ketones could potentially be formed. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product, although bulky bases can favor the formation of the less substituted "Hofmann" product due to steric hindrance. libretexts.orglumenlearning.comlibretexts.org Given the two bromine atoms in this compound, a sequence of elimination reactions is possible.

Acetalization Reactions of Alpha-Halogenated Ketones

Acetalization is a common method for protecting the carbonyl group of ketones. The reaction involves the acid-catalyzed addition of two equivalents of an alcohol to form an acetal (B89532). While this reaction is standard for many ketones, the presence of electron-withdrawing α-halogen atoms in molecules like this compound can influence the reactivity of the carbonyl group.

The electron-withdrawing inductive effect of the bromine atoms decreases the electron density on the carbonyl oxygen, making it less basic. This reduced basicity can hinder the initial protonation of the carbonyl oxygen, which is a key step in the acid-catalyzed mechanism of acetal formation. Consequently, α-halogenated ketones may require stronger acidic conditions or longer reaction times to undergo acetalization compared to their non-halogenated counterparts. Despite this, acetal formation remains a viable method for protecting the carbonyl group in α-bromo ketones during subsequent chemical transformations.

General Mechanistic Studies of Ketone Halogenation and Enolization

The halogenation of ketones at the α-carbon (the carbon atom adjacent to the carbonyl group) is a fundamental reaction in organic chemistry. The reactivity of ketones in these reactions is intrinsically linked to their ability to form enol or enolate intermediates. This process, known as enolization, is a crucial prerequisite for the substitution of an α-hydrogen with a halogen. The reaction can proceed through different mechanisms depending on whether it is catalyzed by acid or promoted by base. pressbooks.pubchemistrysteps.com

Keto-Enol Tautomerism: The Foundation of Reactivity

Ketones with at least one α-hydrogen exist in equilibrium with their isomeric enol form. wikipedia.org This equilibrium is known as keto-enol tautomerism. leah4sci.com The keto form, containing a carbonyl group (C=O), is generally more stable and thus predominates. leah4sci.com The enol form is characterized by a carbon-carbon double bond with a hydroxyl group attached to one of the double-bonded carbons (a portmanteau of "ene" for the double bond and "ol" for the hydroxyl group). wikipedia.orgsciencequery.com

The interconversion between these two tautomers involves the migration of a proton and the rearrangement of electrons. wikipedia.org Although the concentration of the enol form at equilibrium is typically very low, its formation is key to the halogenation process as it serves as the active nucleophile in the reaction. masterorganicchemistry.comyoutube.com The process of enolization can be catalyzed by either acids or bases. sciencequery.com

Acid-Catalyzed Halogenation

Under acidic conditions, the halogenation of ketones typically results in the substitution of a single α-hydrogen atom. pressbooks.pubjove.com The reaction is catalytic in acid and proceeds through an enol intermediate. chemistrysteps.commasterorganicchemistry.com The mechanism involves several distinct steps.

Mechanism of Acid-Catalyzed α-Halogenation

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr, CH₃COOH). masterorganicchemistry.com This step activates the ketone, making the α-protons more acidic and accelerating the formation of the enol. masterorganicchemistry.comjove.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic halogen molecule (e.g., Br₂, Cl₂). masterorganicchemistry.comjove.comfiveable.me This forms a new carbon-halogen bond at the α-position and a resonance-stabilized carbocation intermediate. jove.comjove.com

Deprotonation: Finally, a base removes the proton from the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the α-halo ketone product. masterorganicchemistry.comjove.com

A key feature of the acid-catalyzed mechanism is its tendency to prevent multiple halogenations. The introduction of an electron-withdrawing halogen atom at the α-position decreases the electron density of the carbonyl oxygen, making it less basic and less likely to be protonated in the first step. pressbooks.pubjove.com This deactivation slows down further enolization and subsequent halogenation. chemistrysteps.com

StepDescriptionKey Intermediate
1Protonation of the carbonyl oxygen by an acid catalyst.Protonated Ketone
2Deprotonation at the α-carbon to form a C=C double bond (Rate-Determining Step).Enol
3Nucleophilic attack of the enol on the diatomic halogen (e.g., Br₂).Resonance-Stabilized Carbocation
4Deprotonation of the carbonyl oxygen to yield the final product and regenerate the catalyst.α-Halo Ketone

Base-Promoted Halogenation

In the presence of a base, the halogenation of ketones follows a different mechanistic pathway involving an enolate intermediate. libretexts.orgjove.com Unlike the acid-catalyzed reaction, this process is considered base-promoted because a full equivalent of the base is consumed for each halogenation event. libretexts.org

Mechanism of Base-Promoted α-Halogenation

Enolate Formation: A base (e.g., hydroxide ion, OH⁻) abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion. chemistrysteps.comjove.commasterorganicchemistry.com

Nucleophilic Attack: The negatively charged enolate is a potent nucleophile that attacks an electrophilic halogen molecule, forming the α-halogenated ketone. chemistrysteps.comlibretexts.orgjove.com

A significant characteristic of base-promoted halogenation is the tendency for polyhalogenation. libretexts.orglibretexts.org The introduction of the first halogen, an electron-withdrawing group, increases the acidity of the remaining α-hydrogens. pressbooks.pubjove.com This makes subsequent deprotonation by the base faster than the initial deprotonation of the starting ketone. chemistrysteps.comjove.com As a result, the reaction continues until all α-hydrogens on that carbon have been replaced by halogen atoms. pressbooks.pubchemistrysteps.com This effect is exploited in the haloform reaction, where methyl ketones are converted to a carboxylate and a haloform (CHX₃). pressbooks.publibretexts.org

StepDescriptionKey Intermediate
1Deprotonation at the α-carbon by a base.Enolate Ion
2Nucleophilic attack of the enolate on the diatomic halogen (e.g., Br₂).α-Halo Ketone
*Steps 1 and 2 repeat rapidly if additional α-hydrogens are present.Polyhalogenated Ketone

Table of Mentioned Compounds

Compound Name
This compound
Acetic acid
Haloform
Hydroxide

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Multistep Syntheses

1,3-Dibromo-2-butanone serves as a highly effective building block in multistep synthetic sequences, primarily due to the differential reactivity of its functional groups. The presence of two bromine atoms at the C1 and C3 positions, flanking a ketone, provides multiple sites for nucleophilic attack and subsequent functionalization. This allows for the sequential introduction of different substituents, enabling the construction of complex carbon skeletons from a relatively simple starting material.

Compounds with multiple electrophilic sites, such as this compound and its analogues, are considered highly versatile building blocks, particularly in the context of diversity-oriented synthesis. researchgate.net The strategic manipulation of its reactive sites—the two carbon-bromine bonds and the carbonyl group—permits chemists to expand molecular complexity in a controlled manner. For instance, one bromine atom can be selectively displaced by a nucleophile, followed by a reaction at the carbonyl center, and finally, a transformation involving the second bromine atom. This stepwise reactivity is fundamental to creating a diverse library of compounds from a single precursor.

The utility of such brominated ketones is evident in their ability to participate in the synthesis of various carbocyclic and heterocyclic molecules through one-pot procedures, highlighting their efficiency as synthetic intermediates. researchgate.net

Table 1: Reactive Sites of this compound for Multistep Synthesis

Reactive Site Type of Reaction Potential Transformation
C1-Br Bond Nucleophilic Substitution Introduction of alkyl, aryl, or heteroatom nucleophiles.
C3-Br Bond Nucleophilic Substitution / Enolate formation Introduction of substituents or formation of an enolate for aldol-type reactions.

Access to Stereodefined Organic Compounds

While this compound is an achiral molecule, its structure provides a valuable scaffold for the synthesis of stereodefined organic compounds. The key to introducing stereochemistry lies in the controlled transformation of its prochiral ketone functionality or the substitution at its chiral C3 center.

A primary strategy involves the stereoselective reduction of the carbonyl group. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, or enzymatic catalysts like ketoreductases, can convert the prochiral ketone into a chiral alcohol with high enantiomeric excess. This transformation yields chiral bromohydrins, which are valuable intermediates in their own right. For example, the enzymatic resolution of related racemic halohydrins is a well-established method for preparing enantiomerically pure compounds. researchgate.net This principle can be extended to the prochiral ketone of this compound to generate specific stereoisomers of 3-bromo-2-butanol derivatives.

The resulting chiral bromohydrins can then be used in subsequent steps where the stereocenter directs the outcome of further reactions, allowing for the synthesis of complex targets with defined three-dimensional structures.

Table 2: Potential Stereoselective Transformations

Transformation Reagent/Catalyst Type Resulting Stereochemistry
Ketone Reduction Chiral Borane Reagents (e.g., CBS catalyst) Enantioselective formation of a secondary alcohol.
Ketone Reduction Ketoreductase Enzymes Enantioselective formation of a secondary alcohol.

Utility in the Synthesis of Complex Molecular Architectures and Heterocyclic Systems

This compound is an exemplary precursor for the synthesis of various heterocyclic systems, particularly five-membered rings like oxazoles and thiazoles. Its structure as an α,α'-dihaloketone allows it to readily participate in classic condensation reactions with nucleophilic species.

One of the most significant applications is in the Hantzsch thiazole synthesis and related methodologies. By reacting this compound with a thioamide, a substituted thiazole can be formed. The reaction proceeds via initial nucleophilic attack of the sulfur atom on one of the brominated carbons, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Similarly, in the Bredereck synthesis of oxazoles, α-haloketones react with primary amides. ijpsonline.com this compound can react with a variety of amides to form substituted oxazoles. The reaction involves the formation of an intermediate α-amido ketone, which then undergoes cyclodehydration to furnish the oxazole core. The presence of two bromine atoms offers the potential for further functionalization or the synthesis of bis-heterocyclic systems.

Table 3: Synthesis of Heterocycles from this compound

Target Heterocycle Coreactant General Reaction Scheme
Substituted Thiazole Thioamide (R-CSNH₂) Condensation and cyclization to form a 2,4,5-trisubstituted thiazole.
Substituted Oxazole Primary Amide (R-CONH₂) Condensation and cyclization to form a 2,4,5-trisubstituted oxazole.

Development of Novel Synthetic Methodologies Based on its Reactivity

The unique electronic and steric properties of this compound make it an ideal substrate for the development and optimization of new synthetic methodologies. Its bifunctional nature allows researchers to explore regioselectivity and chemoselectivity in reactions that may not be possible with simpler monofunctional ketones or alkyl halides.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and visible-light photocatalysis, are continuously being developed, and substrates like this compound are valuable for testing the scope and limitations of these new transformations. For example, novel methods for oxazole synthesis now employ copper-catalyzed oxidative cyclizations or ruthenium-based photocatalysts with α-bromoketones as substrates. organic-chemistry.org The reactivity of this compound makes it a suitable candidate for such advanced, milder reaction protocols.

Furthermore, the development of regioselective reactions that can discriminate between the C1 and C3 positions is an active area of research. A novel synthetic methodology could involve a catalytic system that selectively activates one C-Br bond over the other, allowing for controlled, stepwise derivatization. This would provide a powerful tool for creating complex and highly functionalized acyclic and heterocyclic molecules, moving beyond traditional stoichiometric methods. The exploration of its reactivity continues to pave the way for more efficient and selective chemical syntheses.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of 1,3-dibromo-2-butanone. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

The structure of this compound (Br-CH₂-C(O)-CH(Br)-CH₃) contains four distinct sets of protons and four unique carbon atoms, which should give rise to four separate signals in their respective NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four signals with specific chemical shifts, integration values, and splitting patterns arising from spin-spin coupling.

A doublet for the methyl protons (-CH₃) due to coupling with the adjacent methine proton.

A quartet for the methine proton (-CHBr) due to coupling with the three methyl protons.

A singlet for the methylene (B1212753) protons (-CH₂Br), as there are no adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals, with the carbonyl carbon appearing significantly downfield. openstax.org The carbons bonded to the electronegative bromine atoms will also be deshielded and shifted downfield compared to a simple alkane. openstax.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Group Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
Carbon 1-CH₂Br~4.1Singlet~35-45
Carbon 2-C=ON/AN/A~195-205
Carbon 3-CHBr~4.5Quartet~45-55
Carbon 4-CH₃~1.9Doublet~20-30

Note: Predicted values are estimates based on standard chemical shift tables and data for similar structures.

Isomer Differentiation: NMR spectroscopy is crucial for distinguishing this compound from its structural isomers, as each isomer presents a unique spectral fingerprint. study.commagritek.comcreative-biostructure.com For example:

3,3-Dibromo-2-butanone (CH₃-C(O)-CBr₂-CH₃): This isomer would show only two singlets in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum due to its molecular symmetry.

1,4-Dibromo-2-butanone (Br-CH₂-C(O)-CH₂-CH₂-Br): This isomer would exhibit three signals in both ¹H and ¹³C NMR, all of which would be triplets in the ¹H spectrum (except for the terminal -CH₂Br which would be a singlet if decoupled from the other protons).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.org However, the presence of an electronegative bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl) tends to shift this absorption to a higher frequency, likely in the 1725-1740 cm⁻¹ range. Other significant absorptions include C-H stretching and bending vibrations, as well as C-Br stretching modes, which typically appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is observable, C-C and C-Br bonds, which are non-polar but polarizable, often produce stronger signals in Raman spectra compared to IR. triprinceton.org This makes Raman a useful tool for analyzing the carbon skeleton and halogen substitutions.

Conformational Studies: Both IR and Raman spectroscopy can be employed in conformational studies of α-haloketones. nih.gov By analyzing spectral changes at different temperatures or in different solvents, it is possible to investigate the equilibrium between different rotational isomers (conformers), such as the cisoid and transoid forms, which arise from rotation around the C-C bond adjacent to the carbonyl group. nih.gov

Interactive Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical IR Frequency Range (cm⁻¹) Intensity
C-H Stretch-CH₃, -CH₂, -CH2850-3000Medium-Strong
C=O StretchKetone (α-halogenated)1725-1740Strong
C-H Bend-CH₃, -CH₂1375-1465Medium
C-Br StretchBromoalkane500-700Medium-Strong

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization.

Molecular Mass and Isotopic Pattern: The molecular formula C₄H₆Br₂O gives a monoisotopic mass of approximately 227.88 Da. A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. docbrown.infowhitman.edu This pattern is a definitive indicator of the presence of two bromine atoms.

Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.com Key fragmentation pathways for this compound could include:

Alpha-cleavage: Loss of a •CH₂Br radical or a •CHBrCH₃ radical.

Loss of Halogen: Loss of a bromine radical (•Br) from the molecular ion.

Interactive Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value (approx.) Proposed Fragment Ion Formation Pathway Notes
228 / 230 / 232[C₄H₆Br₂O]⁺Molecular Ion1:2:1 isotopic pattern
149 / 151[C₃H₃BrO]⁺Loss of •CH₂Br1:1 isotopic pattern
121 / 123[C₂H₂BrO]⁺Loss of •CHBrCH₃1:1 isotopic pattern
149 / 151[C₄H₆BrO]⁺Loss of •Br1:1 isotopic pattern
43[CH₃CO]⁺Acylium ion from cleavageSinglet peak

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ⁸¹Br).

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its likely volatility, gas chromatography is an ideal technique for the analysis of this compound. A sample is vaporized and passed through a column, separating it from other components based on boiling point and polarity differences. The purity of a sample can be determined by the relative area of its peak in the resulting chromatogram. libretexts.org When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the compound at a specific retention time. A halogen-specific detector (XSD) can also be used for selective detection of brominated compounds. nih.govdavidsonanalytical.co.uk

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for the analysis and purification of brominated organic compounds. tandfonline.comresearchgate.netnih.gov For a compound like this compound, a reversed-phase HPLC method, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase (such as a methanol (B129727)/water or acetonitrile/water mixture), would likely be effective. researchgate.net Detection is typically achieved using a UV detector, as the carbonyl group provides a chromophore.

Advanced Analytical Methodologies for Reaction Monitoring

Modern analytical techniques allow for the real-time monitoring of chemical reactions involving this compound, providing valuable kinetic and mechanistic data.

In Situ Spectroscopy:

In Situ FTIR: By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, Fourier-transform infrared spectroscopy can track the progress of a reaction in real time. irdg.orgnih.govmt.com For instance, in the synthesis of this compound, one could monitor the disappearance of the reactant's characteristic peaks and the simultaneous appearance and growth of the C=O absorption band of the product. acs.org This allows for precise determination of reaction endpoints and kinetics.

In Situ NMR: For slower reactions, NMR spectroscopy can be used to monitor changes directly in an NMR tube. iastate.eduyoutube.com This technique provides detailed structural information about all species present in the reaction mixture over time, including reactants, intermediates, products, and byproducts, offering unparalleled mechanistic insight. rptu.deresearchgate.net

These advanced methods are crucial for optimizing reaction conditions, improving yields, and gaining a fundamental understanding of the chemical processes involving this compound. spectroscopyonline.com

Theoretical and Computational Studies on 1,3 Dibromo 2 Butanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Currently, there are no specific published quantum chemical calculations detailing the electronic structure of 1,3-Dibromo-2-butanone. Such studies would be crucial for understanding its reactivity. Typically, methods like Density Functional Theory (DFT) or ab initio calculations would be employed to determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is fundamental for predicting the sites susceptible to nucleophilic or electrophilic attack. While general knowledge suggests the carbonyl carbon and the α-carbons bearing bromine atoms are electrophilic, specific quantitative predictions for this compound are not documented.

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of this compound has not been explicitly mapped in available research. For α-halo ketones in general, the conformational preference is influenced by a balance of steric and electronic effects, including dipole-dipole interactions between the C=O and C-Br bonds. It is known that α-halo ketones often prefer a conformation where the halogen and the carbonyl group are eclipsed or nearly eclipsed. However, without specific computational studies, the relative energies of different conformers (e.g., gauche, anti) and the rotational barriers between them for this compound remain undetermined.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, including transition state structures and activation energies. For this compound, this could involve modeling its reactions with various nucleophiles or its participation in rearrangements like the Favorskii rearrangement. While the general mechanisms for reactions of α-halo ketones are well-established, specific computational studies on this compound that provide detailed energy profiles and transition state geometries are not present in the literature.

Investigation of Solvent Effects on Molecular Conformation and Reaction Pathways

The influence of solvents on the conformation and reactivity of molecules can be significant. For polar molecules like this compound, solvent polarity can affect the relative stability of different conformers and the energetics of reaction pathways. Computational methods, such as implicit or explicit solvent models, would be necessary to quantify these effects. However, no such studies specifically focused on this compound have been found. General principles suggest that polar solvents would stabilize more polar conformers and could influence the rates of reactions involving charged intermediates or transition states.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in the liquid phase or in solution. These simulations can reveal information about intermolecular interactions, solvent structuring around the molecule, and the time evolution of its conformational dynamics. At present, there is no indication of any published MD simulation studies for this particular compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Dibromo-2-butanone in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via bromination of 2-butanone using bromine (Br₂) in acetic acid under controlled temperatures (0–5°C). Stoichiometric control (2 equivalents of Br₂) and slow reagent addition are critical to ensure regioselectivity at the 1 and 3 positions. Reaction progress should be monitored using TLC or GC-MS to confirm completion and purity .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Mandatory precautions include using PPE (nitrile gloves, chemical goggles, lab coats), working in a fume hood, and avoiding skin contact. Spills should be contained with inert materials like sand or vermiculite, collected in labeled containers, and disposed of via institutional hazardous waste protocols. Refer to Section 6.3 of safety guidelines for halogenated compounds .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodological Answer : Purity is assessed using a combination of techniques:

  • GC-MS to detect volatile impurities.
  • ¹H/¹³C NMR to confirm structural integrity and identify unreacted precursors.
  • Melting point analysis (if crystalline) to compare with literature values. Cross-referencing with spectral databases minimizes misinterpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from variations in bromine stoichiometry, reaction temperature, or solvent purity. To address this:

  • Replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere).
  • Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation.
  • Validate results against computational models (e.g., DFT calculations) predicting bromination pathways .

Q. What strategies improve regioselectivity in bromination reactions to avoid over-bromination byproducts?

  • Methodological Answer :

  • Catalytic directing groups : Introduce temporary substituents (e.g., acetyl groups) to steer bromine placement.
  • Low-temperature kinetics : Slow bromine addition at sub-zero temperatures reduces radical side reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) favor electrophilic attack at the carbonyl-adjacent positions. Post-synthesis debromination protocols can selectively remove undesired bromine atoms .

Q. How should researchers assess the environmental impact of this compound in laboratory wastewater?

  • Methodological Answer :

  • Conduct ecotoxicity assays (e.g., Daphnia magna immobilization tests) to evaluate acute aquatic toxicity.
  • Implement microscale synthesis to minimize waste generation.
  • Neutralize halogenated waste with sodium thiosulfate before disposal to reduce reactivity. Institutional guidelines for halogenated organic waste must be strictly followed .

Data Analysis and Interpretation

Q. What analytical challenges arise in characterizing this compound via NMR spectroscopy?

  • Methodological Answer :

  • Signal splitting : Vicinal dibromides often exhibit complex splitting patterns due to coupling between adjacent bromine atoms. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Solvent interference : Deuterated chloroform (CDCl₃) is preferred over DMSO-d₆ to avoid peak broadening from residual moisture.
  • Quantitative analysis : Integrate peaks over multiple scans to account for low signal-to-noise ratios in halogenated compounds .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Model transition states to identify preferred bromination sites and energy barriers.
  • Molecular dynamics simulations : Predict solvent effects on reaction pathways (e.g., solvation shells in acetic acid).
  • QSPR models : Correlate electronic parameters (e.g., Hammett constants) with experimental reactivity data .

Safety and Compliance

Q. What are the critical steps for safe disposal of this compound waste?

  • Methodological Answer :

  • Neutralization : Treat with sodium bicarbonate to deactivate acidic byproducts.
  • Halogen scavenging : Add sodium thiosulfate to reduce brominated residues.
  • Documentation : Maintain a waste log detailing quantities, dates, and disposal methods, adhering to institutional and EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.